molecular formula C9H11ClO B8029402 1-Chloro-4-ethoxy-2-methylbenzene

1-Chloro-4-ethoxy-2-methylbenzene

Cat. No.: B8029402
M. Wt: 170.63 g/mol
InChI Key: HNTNIOOVEQSIGD-UHFFFAOYSA-N
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Description

Its molecular formula is C₉H₁₁ClO, with a molecular weight of 170.64 g/mol, analogous to structurally related compounds such as 2-chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8) .

Properties

IUPAC Name

1-chloro-4-ethoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTNIOOVEQSIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-ethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. Here is a typical synthetic route:

    Starting Material: 4-ethoxy-2-methylphenol.

    Chlorination: The phenol is first chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the para position relative to the ethoxy group.

    Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-ethoxy-2-methylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: 4-ethoxy-2-methylphenol.

    Oxidation: 4-ethoxy-2-methylbenzoic acid.

    Reduction: 4-ethoxy-2-methylbenzene.

Scientific Research Applications

1-Chloro-4-ethoxy-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of novel materials with specific properties.

    Agricultural Chemistry: Intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethoxy-2-methylbenzene in chemical reactions typically involves the following steps:

    Electrophilic Attack: The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack.

    Intermediate Formation: Formation of a carbocation intermediate during nucleophilic substitution.

    Product Formation: Stabilization of the intermediate and formation of the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • 2-Chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8)
    • Structure : Chlorine at position 2, ethoxy at position 1, methyl at position 4.
    • Physical Properties : Density = 1.078 g/cm³; Boiling point = 229.7°C; Molecular weight = 170.64 g/mol .
    • Key Differences : The altered substituent positions modify dipole moments and reactivity. For instance, the chlorine at position 2 (meta to ethoxy) may reduce electron density at the para position compared to the target compound, affecting electrophilic substitution sites.

Halogen-Substituted Derivatives

  • 1-Chloro-4-(chloromethyl)-2-methylbenzene (CAS 92304-76-2) Structure: Chlorine at position 1, chloromethyl (-CH₂Cl) at position 4, methyl at position 2. Physical Properties: Molecular formula = C₈H₈Cl₂; Molecular weight = 175.06 g/mol . Key Differences: The chloromethyl group introduces a second chlorine, increasing molecular polarity and reactivity toward nucleophilic substitution.
  • 4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1) Structure: Bromine replaces chlorine at position 4, ethoxy at position 2, methyl at position 1. The C-Br bond is more susceptible to cleavage in cross-coupling reactions .

Alkoxy and Haloalkyl Variants

  • 1-(2-Chloroethyl)-4-methoxybenzene (CAS 18217-00-0) Structure: Methoxy (-OCH₃) at position 4, 2-chloroethyl (-CH₂CH₂Cl) at position 1. Methoxy’s stronger electron-donating effect compared to ethoxy may increase ring activation.
  • 1-(1-Chloroethyl)-4-methoxybenzene (CAS 1538-89-2)

    • Structure : Branched 1-chloroethyl group at position 1, methoxy at position 4.
    • Key Differences : The branched chloroethyl group introduces greater steric hindrance, reducing reactivity in SN2 reactions compared to linear analogs. Methoxy’s electron donation may direct electrophiles to positions 2 and 6 .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
1-Chloro-4-ethoxy-2-methylbenzene N/A C₉H₁₁ClO 170.64 ~230 (estimated) ~1.07 (estimated) Cl (1), OCH₂CH₃ (4), CH₃ (2)
2-Chloro-1-ethoxy-4-methylbenzene 68758-67-8 C₉H₁₁ClO 170.64 229.7 1.078 Cl (2), OCH₂CH₃ (1), CH₃ (4)
1-Chloro-4-(chloromethyl)-2-methylbenzene 92304-76-2 C₈H₈Cl₂ 175.06 Not reported Not reported Cl (1), CH₂Cl (4), CH₃ (2)
4-Bromo-2-ethoxy-1-methylbenzene 33839-11-1 C₉H₁₁BrO 225.10 Not reported Not reported Br (4), OCH₂CH₃ (2), CH₃ (1)

Biological Activity

1-Chloro-4-ethoxy-2-methylbenzene, also known as 1-chloro-4-(ethoxy)-2-methylbenzene, is an aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C10H13ClO and a molecular weight of 188.67 g/mol. The compound features a chloro group at the para position and an ethoxy group at the meta position relative to the methyl group on the benzene ring. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic applications.

Antimicrobial Properties

This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound inhibited MRSA growth with an MIC of 15 µg/mL, demonstrating its potential as a therapeutic agent in treating resistant infections.

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Disruption of Cell Membrane Integrity : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes critical for bacterial survival, such as alkaline phosphatase (EC 3.1.3.1), which is involved in phosphate metabolism .

Therapeutic Applications

Given its biological activity, this compound holds promise in various therapeutic contexts:

  • Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Potential Anticancer Properties : Preliminary studies suggest that similar compounds may exhibit anticancer properties, warranting further investigation into this aspect.

Q & A

Q. What are the recommended safety protocols for handling 1-Chloro-4-ethoxy-2-methylbenzene in laboratory settings?

  • Methodological Answer : Safety protocols should follow hazard classifications for structurally similar chlorinated aromatic compounds. Based on EU-GHS/CLP regulations (Category 4 acute toxicity for oral, dermal, and inhalation routes), researchers must:
  • Use local exhaust ventilation and closed systems to minimize airborne exposure .
  • Wear nitrile gloves , safety goggles, and lab coats; consider face shields for splashing risks .
  • Implement emergency procedures : Immediate rinsing of skin/eyes with water for 15+ minutes and medical consultation for persistent irritation .
  • Conduct a risk assessment prior to use, referencing updated SDS and institutional guidelines .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous methods for chlorinated ethoxybenzene derivatives include:
  • Friedel-Crafts alkylation : Reacting 4-chloro-2-methylphenol with ethyl bromide in the presence of a Lewis acid (e.g., AlCl₃) .
  • Nucleophilic substitution : Replacing a hydroxyl or nitro group on the benzene ring with ethoxy via potassium carbonate or sodium hydride catalysis .
  • Yield optimization : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns (e.g., ethoxy group at position 4, methyl at position 2) .
  • Infrared (IR) Spectroscopy : Confirm functional groups (C-Cl stretch ~550 cm⁻¹, C-O-C ether stretch ~1250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from steric effects of the methyl group or ethoxy-directed regioselectivity. To address this:
  • Control experiments : Compare reactivity with 1-chloro-4-ethoxybenzene (lacking methyl) under identical Suzuki-Miyaura conditions .
  • Computational modeling : Use DFT calculations to map electron density and predict reactive sites .
  • Isolation of intermediates : Characterize transient species via in-situ IR or low-temperature NMR .

Q. What experimental strategies are recommended for investigating the environmental degradation pathways of this compound?

  • Methodological Answer :
  • Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and monitor degradation products via LC-MS .
  • Biodegradation assays : Use soil or microbial consortia to assess anaerobic/aerobic breakdown; quantify metabolites like 4-ethoxy-2-methylphenol .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna or Vibrio fischeri using OECD Test Guidelines 202/201 .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., OPLS-AA) in water/octanol systems .
  • Quantum Mechanics (QM) : Calculate dipole moments and HOMO-LUMO gaps via Gaussian 16 at the B3LYP/6-31G* level .
  • QSAR Models : Corrate structural descriptors (e.g., molar refractivity, topological surface area) with experimental toxicity data .

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